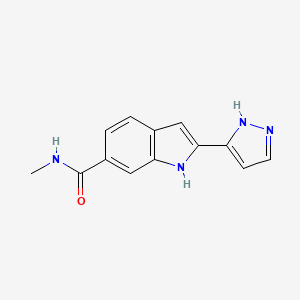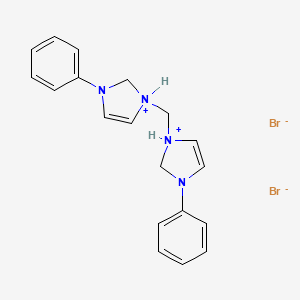
1,1'-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two imidazolium rings connected by a methylene bridge and substituted with phenyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 3-phenyl-2,3-dihydro-1H-imidazole with formaldehyde and hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: A polar solvent such as ethanol or water is commonly used.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid may be employed to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium rings to imidazole.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with various molecular targets. The imidazolium rings can interact with nucleic acids, proteins, and enzymes, leading to changes in their structure and function. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparación Con Compuestos Similares
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide can be compared with other imidazole derivatives such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazolium salt with distinct steric and electronic properties.
The uniqueness of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide lies in its specific substitution pattern and the presence of a methylene bridge, which influences its reactivity and interactions with other molecules.
Propiedades
Número CAS |
623904-99-4 |
|---|---|
Fórmula molecular |
C19H22Br2N4 |
Peso molecular |
466.2 g/mol |
Nombre IUPAC |
3-phenyl-1-[(3-phenyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C19H20N4.2BrH/c1-3-7-18(8-4-1)22-13-11-20(16-22)15-21-12-14-23(17-21)19-9-5-2-6-10-19;;/h1-14H,15-17H2;2*1H |
Clave InChI |
RQLJWVNOCCIIEC-UHFFFAOYSA-N |
SMILES canónico |
C1[NH+](C=CN1C2=CC=CC=C2)C[NH+]3CN(C=C3)C4=CC=CC=C4.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


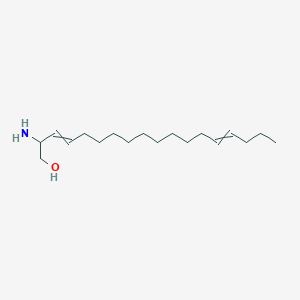


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14211672.png)
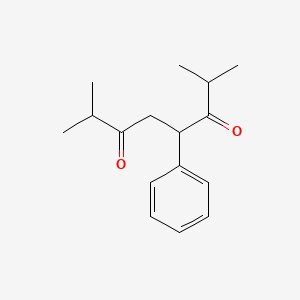
![Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]-](/img/structure/B14211679.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
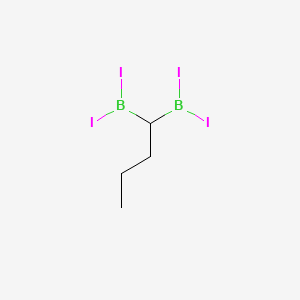
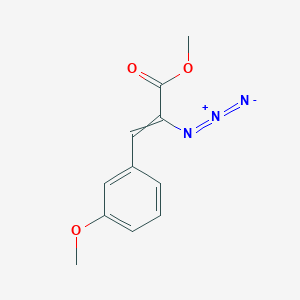
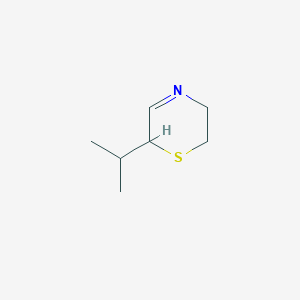
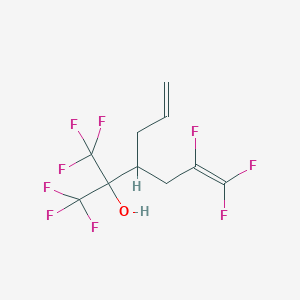
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
